molecular formula C15H16ClNO2 B1623400 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 84509-31-9

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

Cat. No.: B1623400
CAS No.: 84509-31-9
M. Wt: 277.74 g/mol
InChI Key: HSJDIXJHKIYNLH-UHFFFAOYSA-N
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Description

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(321)octane hydrochloride is a complex organic compound that features a bicyclic structure with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the reaction of a naphthalene derivative with a suitable azabicyclo compound under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene moieties that exhibit comparable chemical properties.

    Azabicyclo Compounds: Other azabicyclo compounds with different substituents that may have similar structural features.

Uniqueness

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific combination of a naphthalene moiety and an azabicyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-naphthalen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-10-16-8-14(18-15)9-17-15;/h1-7,14,16H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJDIXJHKIYNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004788
Record name 5-(Naphthalen-2-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84509-31-9
Record name 6,8-Dioxa-3-azabicyclo(3.2.1)octane, 5-(2-naphthalenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084509319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Naphthalen-2-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 2
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 3
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 4
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 5
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 6
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

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